Rocuronium Br.

Description

Historical Trajectories and Evolution within Neuromuscular Blocking Agent Research

The development of neuromuscular blocking agents began in the 1940s, with curare being a pivotal early agent. nih.gov Following this, several synthetic NMBAs were developed, including gallamine, suxamethonium (succinylcholine), pancuronium (B99182), vecuronium (B1682833), and atracurium. nih.gov Rocuronium (B1662866) bromide was introduced in 1994, marking a significant advancement in the class of non-depolarizing NMBAs due to its rapid onset of action. wikipedia.orgbiospace.com

Historically, non-depolarizing NMBAs like pancuronium, vecuronium, and cis-atracurium were primarily used to facilitate ventilation due to their slower onset and longer duration. ems1.com Rocuronium bromide emerged as a "relatively new offering" with a faster onset, making it a valuable alternative to suxamethonium, which, despite its rapid onset, is associated with several undesirable side effects. ems1.comresearchgate.net The continuous evolution in NMBA research has aimed to identify agents with improved pharmacological properties, including rapid onset, predictable duration, and minimal side effects, thereby enhancing patient safety and surgical conditions. researchgate.net The development of efficient and scalable processes for synthesizing Rocuronium Bromide has also been a focus, aiming to obviate complex purification methods like column chromatography and the use of commercially unacceptable solvents. orientjchem.orgresearchgate.net

Scope and Academic Significance of Rocuronium Bromide Investigations

Academic investigations into Rocuronium Bromide span a wide range of chemical and biological disciplines, focusing on its fundamental mechanisms, interactions, and potential novel applications. Research continues to explore its pharmacokinetics and pharmacodynamics, including its metabolism and excretion pathways. For instance, studies have identified thirteen metabolites of rocuronium in human bile, including eleven phase I and two phase II metabolites, many of which were previously unreported. bvsalud.org Furthermore, research has investigated the transmembrane transport mechanism of rocuronium, revealing it as a substrate of transporters such as MATE1, OCT1, OATP1B1, and OATP1B3, which influences its liver uptake and bile excretion. bvsalud.org

The academic significance of Rocuronium Bromide investigations is also evident in comparative studies with other NMBAs. Research has compared Rocuronium Bromide with suxamethonium chloride, analyzing parameters such as onset times, duration of action, and intubating conditions. One study found that while suxamethonium exhibited faster onset and superior intubating conditions (100% excellent scores), rocuronium demonstrated a longer duration of action and enhanced hemodynamic stability. njmr.innjmr.in

Moreover, the interaction of Rocuronium Bromide with other pharmacological agents and physiological conditions is a key area of study. For example, research has explored the neuromuscular effects of rocuronium in patients undergoing statin therapy, indicating that chronic administration of certain statins can increase the neuromuscular blocking potency of rocuronium and delay its recovery. researchgate.net Investigations also delve into the potential effects of rocuronium on the central nervous system, with some studies suggesting it might influence the emergence from anesthesia. plos.org

The development of reversal agents, such as sugammadex (B611050), which specifically encapsulates rocuronium bromide, has further broadened the scope of research. nih.govcambridge.org This has led to studies on optimizing reversal strategies and understanding the molecular interactions between rocuronium and its reversal agents, ensuring rapid and complete recovery from neuromuscular blockade. nih.govcambridge.org

The following table summarizes key research findings related to Rocuronium Bromide's properties and comparisons:

| Research Aspect | Key Findings | Relevant Studies |

| Metabolism & Transport | 13 metabolites identified in human bile (11 phase I, 2 phase II); substrate of MATE1, OCT1, OATP1B1, OATP1B3. bvsalud.org | Zhou et al. (2022) bvsalud.org |

| Onset & Duration (Comparative with Suxamethonium) | Suxamethonium: faster onset, 100% excellent intubating conditions. Rocuronium: longer duration, enhanced hemodynamic stability, 87.3% excellent intubating conditions. njmr.innjmr.in | Wagh et al. (2025) njmr.innjmr.in |

| Neuromuscular Effects with Statin Therapy | Rosuvastatin (2 mg/kg for 28 days) significantly reduced ED95 of rocuronium, increased deep block and duration 25% by 3.5 and 2.5 times respectively, and delayed spontaneous recovery. researchgate.net | ResearchGate (Neuromuscular Effects of Rocuronium Bromide in Patients in Statin Therapy for at least Three Months) researchgate.net |

| Effect on Anesthesia Emergence | Intravenous infusion of rocuronium bromide dose-dependently delays emergence from propofol (B549288) anesthesia in rats. plos.org | Kim et al. (2018) plos.org |

| Reversal by Sugammadex | Sugammadex rapidly reverses rocuronium-induced neuromuscular blockade, achieving a TOF ratio ≥ 0.9 within 3 minutes. nih.govcambridge.org | Bom et al. (2002), Pühringer et al. (2009), Sparr et al. (2007), Shields et al. (2007) nih.govcambridge.org |

| Intubation Conditions (Dose-dependent) | 0.6-0.85 mg/kg: excellent to good intubating conditions within 2 minutes, max block within 3 minutes, 33 minutes clinical relaxation. 0.9 mg/kg: 58 minutes clinical relaxation. 1.2 mg/kg: 67 minutes clinical relaxation. pfizermedicalinformation.com | FDA Clinical Studies (Rocuronium Bromide) pfizermedicalinformation.com |

Properties

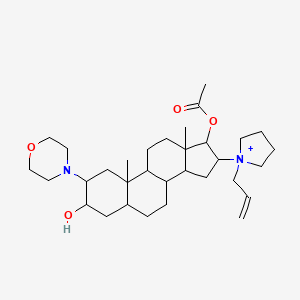

Molecular Formula |

C32H53N2O4+ |

|---|---|

Molecular Weight |

529.8 g/mol |

IUPAC Name |

[3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1 |

InChI Key |

YXRDKMPIGHSVRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification of Rocuronium Bromide

Synthetic Pathways and Methodological Advancements

Traditional synthetic routes for rocuronium (B1662866) bromide typically involve a ring-opening reaction of 2α,3α-epoxy steroids with morpholine (B109124) following the introduction of a 16β-pyrrolidinyl group. rhhz.net These methods have historically yielded low returns, with reported ranges between 19.8% and 55.3%. rhhz.net A significant drawback of traditional synthesis is the unavoidable formation of impurities, specifically impurities E and F, which are challenging to eliminate from the final product. rhhz.net These impurities are often referenced in pharmacopoeias, such as the European Pharmacopoeia 8.0, underscoring the purification difficulties they present. rhhz.net Furthermore, some conventional processes have been noted for operational complexities, inconsistent reaction outcomes, and the formation of emulsions during workup, leading to diminished yields and necessitating extensive purification, thereby rendering them less commercially viable for large-scale production. asianpubs.orggoogle.com For example, one process involved the tosylation of epiandrosterone, followed by olefination and epoxidation to produce a diepoxy compound. This method encountered issues such as poor yields, operational difficulties, and emulsion formation, contributing to higher costs due to low yields and quality concerns. asianpubs.org Another traditional method described in a patent utilized acetyl chloride, a highly corrosive reagent, for esterification, which resulted in a crude product requiring column chromatography for purification, yielding only 47.8% of the refined intermediate. google.com

Table 1: Comparison of Rocuronium Bromide Synthetic Methodologies

| Method Type | Key Intermediate/Strategy | Overall Yield (Key Intermediate) | Purity (Final Product/Intermediate) | Limitations/Advantages | References |

| Traditional | Ring-opening of 2α,3α-epoxy steroids with morpholine after 16β-pyrrolidinyl introduction | 19.8-55.3% | Not specified, difficult to remove impurities E and F | Low yields, operational difficulties, impurity generation (E, F), emulsion formation, high cost | rhhz.netasianpubs.orggoogle.com |

| Novel | Ring-opening of epoxide followed by pyrrolidine (B122466) substitution (for Compound 6) | 57.8% (for Compound 6) | Avoids impurities E and F | Higher yield, avoids specific impurities, operational simplicity | rhhz.netresearchgate.net |

| Novel (Recrystallization) | Recrystallization of low-purity rocuronium bromide in organic solvents | Not applicable (purification step) | Total impurities ≤ 0.05% | Achieves high purity, simple operation, enhanced stability | patsnap.com |

Table 2: Key Intermediates in Rocuronium Bromide Synthesis

| Intermediate Name | Role in Synthesis | Significance | References |

| 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol (Compound 6) | Direct precursor to rocuronium bromide | Efficient preparation improves overall yield and avoids impurities E and F | rhhz.netresearchgate.net |

| (2β,3α,5α,16β,17β)-17-acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (Compound I) | Intermediate in the final steps of synthesis | Improved processes enhance chemical yield, simplicity, and purity of the final product | google.com |

| 2α,3α,16α,17α-diepoxy-5α-androstan-17β-yl-acetate (Compound 6, alternate description) | Key intermediate for large-scale production | Challenges in its preparation impact economic feasibility and scalability | asianpubs.orgresearchgate.net |

Derivatization and Analog Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of aminosteroidal neuromuscular blockers (NMBAs) like rocuronium bromide influences their pharmacological activity. researchgate.netoup.com These studies aim to elucidate the relationship between molecular geometry, charge distribution, and pharmacokinetic performance. acs.org Aminosteroidal NMBAs, including rocuronium, pancuronium (B99182), and vecuronium (B1682833), are characterized by their steroid nucleus and quaternary ammonium (B1175870) groups. researchgate.netwikipedia.org The large molecular size and quaternary ammonium structure are unique features among anesthesia-related drugs. oup.com

A key aspect of SAR for NMBAs is the presence and spacing of quaternary ammonium centers. Classical non-depolarizing agents, such as pancuronium, often adopt bis-quaternary ammonium architectures, with two cationic centers typically spaced 10–12 carbons apart to optimize receptor affinity and potency. oup.comacs.org For instance, pancuronium is a bisquaternary compound with dimethylpiperazinium heads on the A and D rings of the steroid nucleus. oup.com In contrast, rocuronium is a monoquaternary aminosteroid (B1218566), meaning it possesses a single quaternary ammonium group. acs.org This monoquaternary nature contributes to reduced binding avidity compared to bis-quaternary agents but can lead to faster onset kinetics due to enhanced tissue diffusion. acs.org Vecuronium, another aminosteroid NMBA, is also a monoquaternary compound. wikipedia.orgguidetopharmacology.org The D-ring acetylcholine-like moiety in compounds like pancuronium and vecuronium has been validated as important for nicotinic action, adhering to the "rule of 5.9 Å" proposed by Beers and Reich for nicotinic activity. oup.com

The development of vecuronium highlighted the value of some monoquaternary aminosteroids as superior NMBAs, despite the initial focus on bisquaternary structures like pancuronium. oup.com SAR studies also consider the impact of substituents on the steroid nucleus. For example, the 3α-hydroxy, 17β-acetoxy, 2β-morpholino, and 16β-N-allyllyrrolidinium substituents on the 5α-androstane core of rocuronium bromide are critical for its specific activity profile. nih.gov

Table 3: Structural Features and Activity Profiles of Aminosteroidal NMBAs

| NMBA | Quaternary Ammonium Structure | Key Structural Features | Onset Kinetics | Receptor Affinity/Potency | References |

| Rocuronium Bromide | Monoquaternary | 5α-androstane core with 3α-hydroxy, 17β-acetoxy, 2β-morpholino, 16β-N-allyllyrrolidinium substituents | Rapid | Reduced binding avidity compared to bis-quaternary agents; faster tissue diffusion | nih.govacs.org |

| Pancuronium Bromide | Bisquaternary | Dimethylpiperazinium heads on A and D rings of steroid nucleus | Not specified | High potency, optimized receptor affinity (10-12 carbon spacing) | oup.comacs.org |

| Vecuronium Bromide | Monoquaternary | 5α-androstane compound with 3α-acetoxy, 17β-acetoxy, 2β-piperidinino, 16β-N-methylpiperidinium substituents | Not specified | Superior NMBA profile, D-ring Ach moiety important for nicotinic action | oup.comwikipedia.orgguidetopharmacology.orgnih.gov |

Analogs are often designed to explore the role of the quaternary ammonium group and the steroidal backbone in receptor binding. For instance, studies on cyclodextrin-derived host molecules have shown their ability to encapsulate rocuronium, thereby reversing its muscle relaxation effects in vitro and in vivo. acs.org This research on host-guest complexes provides insights into the molecular recognition of rocuronium and offers potential avenues for reversal agents. acs.org

Furthermore, the design of analogs can involve incorporating fluorescent tags or other reporter groups to visualize receptor localization or ligand binding in living cells. researchgate.net While specific examples of fluorescent rocuronium analogs for direct mechanistic probing of nAChRs were not detailed in the search results, the general principle of designing small-molecule fluorescent probes for G protein-coupled receptors (GPCRs) and other targets is well-established. researchgate.net Such probes retain their functional properties (agonist or antagonist) and allow for simultaneous modulation of cellular processes and imaging of receptor localization. researchgate.net The development of new analogs also contributes to understanding the delicate balance between molecular geometry, charge distribution, and pharmacokinetic performance, which is crucial for developing future NMBAs or reversal agents. acs.org

Molecular Mechanisms of Action and Receptor Interaction Research

Allosteric Modulation and Receptor Conformation Dynamics

Beyond simple competitive antagonism at the ACh binding site (the orthosteric site), some compounds can influence receptor function by binding to a different, topographically distinct location. This is known as allosteric modulation. mdpi.comnih.gov Allosteric modulators can be positive (PAMs), enhancing the receptor's response to an agonist, or negative (NAMs), inhibiting it. mdpi.comnih.gov

While rocuronium (B1662866) is classically defined as a competitive antagonist, research on structurally similar compounds in different model systems suggests a more complex picture. Studies on the neuromuscular blocking agent pancuronium (B99182) in zebrafish nAChRs have indicated that its inhibitory action may not be purely competitive. nih.govplos.org In these studies, the potency of pancuronium was not dependent on the concentration of acetylcholine (B1216132), and chimeric studies revealed that the extracellular ACh binding site was not associated with pancuronium sensitivity. nih.govplos.org This evidence points towards an allosteric mechanism of inhibition in the zebrafish model, where pancuronium may bind to a site other than the ACh binding site to inhibit receptor activity. nih.govplos.org It is hypothesized that pancuronium may bind to multiple sites, with the highest affinity site possibly being within the transmembrane or intracellular domains in zebrafish nAChRs. nih.govplos.org Given the structural similarity between rocuronium and pancuronium, these findings raise questions about the potential for subtle allosteric effects or multiple binding sites in the action of rocuronium, challenging the exclusively competitive model and highlighting the complexity of receptor conformation dynamics.

Intracellular Signaling Cascades Triggered by Receptor Engagement (Non-Clinical)

The primary function of the nAChR at the neuromuscular junction is to act as a ligand-gated ion channel, directly mediating muscle cell depolarization through ion flux. Its activation is not typically associated with the initiation of complex intracellular signaling cascades in the same way as G-protein coupled receptors. The binding of a competitive antagonist like rocuronium is designed to prevent this primary function of ion channel opening. Consequently, non-clinical research focusing on intracellular signaling cascades triggered by rocuronium's engagement with the nAChR is limited. The mechanism of action is centered on blocking the direct, rapid transmission of the nerve impulse to the muscle, rather than modulating downstream intracellular pathways.

Advanced Pharmacokinetic and Pharmacodynamic Pk/pd Modeling and Simulation

Compartmental PK/PD Models for Rocuronium (B1662866) Bromide

Compartmental models are fundamental in describing the time course of Rocuronium Bromide concentrations in the body and their corresponding pharmacological effects.

Following intravenous administration, plasma levels of Rocuronium Bromide typically follow a three-compartment open model in adult patients. This model accounts for rapid and slower distribution phases. The rapid distribution half-life of Rocuronium Bromide is observed to be approximately 1 to 2 minutes, while the slower distribution half-life ranges from 14 to 18 minutes. Rocuronium is approximately 30% bound to human plasma proteins. In geriatric and other adult surgical patients undergoing opioid/nitrous oxide/oxygen or inhalational anesthesia, the observed pharmacokinetic profile has been found to be essentially unchanged. pfizermedicalinformation.compfizer.comfffenterprises.com

While a three-compartment model adequately describes rocuronium plasma concentrations in adults, the pharmacokinetics in pediatric subjects have also been characterized by a two-compartment model. However, studies in infants and children have indicated that a three-compartment model often provides a significantly better fit to plasma concentration-time data compared to a two-compartment model. fda.govoup.com For instance, in a study involving infants (0.1–0.8 years) and children (2.3–8 years), a three-compartment model was found to be superior. oup.com

Table 1: Representative Pharmacokinetic Parameters for Rocuronium Bromide in Adults

| Parameter | Value (Mean ± SD) | Unit | Source |

| Rapid Distribution Half-life | 1-2 | minutes | pfizermedicalinformation.compfizer.comfffenterprises.com |

| Slower Distribution Half-life | 14-18 | minutes | pfizermedicalinformation.compfizer.comfffenterprises.com |

| Plasma Protein Binding | ~30 | % | pfizermedicalinformation.compfizer.comfffenterprises.com |

To bridge the gap between plasma concentrations and observed pharmacological effects, effect-site compartment models are frequently employed. An effect compartment is linked to the central rocuronium compartment to model the dissociation rate constant (kₑ₀) between plasma concentrations and neuromuscular blockade (NMB). This approach allows for the estimation of drug concentrations at the site of action, which directly correlates with the observed effect. nih.govnih.gov

Studies have shown that unbound rocuronium concentrations measured in muscle interstitial fluid under steady-state conditions align well with effect-site concentrations predicted by parametric PK-PD modeling, confirming the reliability of these models in estimating drug levels at the site of action. oup.com The effect-site concentration of Rocuronium Bromide has been shown to correlate significantly with plasma concentrations. nih.gov

Table 2: Example Effect-Site Pharmacodynamic Parameters for Rocuronium

| Parameter | Value (Mean ± SD) | Unit | Source |

| kₑ₀ | 0.073 | min⁻¹ | researchgate.net |

| IC₅₀ | 836 | ng/mL | researchgate.net |

| Gamma (γ) | 3.13 | Dimensionless | researchgate.net |

Note: IC₅₀ here refers to the steady-state plasma concentration eliciting half of the maximum response.

The relationship between the concentration of Rocuronium Bromide in the effect compartment and the level of neuromuscular blockade is typically described using a sigmoidal Emax model, often incorporating the Hill equation. nih.govnih.govup.ptresearchgate.netoup.com This model quantifies the concentration-effect relationship, allowing for the prediction of the drug's pharmacological response based on its effect-site concentration.

Key parameters derived from the sigmoidal Emax model include E₀ (baseline twitch ratio), Emax (maximal reduction in neuromuscular function, corresponding to full muscle relaxation), EC₅₀ (the rocuronium concentration in the effect compartment required to produce a 50% reduction in neuromuscular function), and the Hill coefficient (γ), which describes the steepness of the concentration-effect curve. nih.govoup.com This model framework is widely accepted for fitting neuromuscular blockade data. nih.gov

Population Pharmacokinetic Studies and Parameter Estimation in Preclinical Models

Population pharmacokinetic studies are essential for understanding the variability in drug disposition among individuals within a defined population. These studies utilize non-linear mixed-effects modeling to develop population-based estimates of pharmacokinetic parameters for various subpopulations, including geriatric, pediatric, renal, and hepatic impaired patients. pfizermedicalinformation.compfizer.comfffenterprises.comnih.gov

Allometric scaling is a technique widely applied in PK/PD modeling of Rocuronium Bromide to adjust pharmacokinetic parameters, such as clearances and distribution volumes, from adults to pediatric populations, and to account for size-related effects. fda.govnih.govresearchgate.netoup.comresearchgate.netnih.govaimeairway.ca This method involves applying allometric coefficients to parameters, commonly fixed at 0.75 for clearance (CL) and flow rates (Q), and 1 for volumes (Vc, V2). fda.govnih.gov The use of allometric scaling helps standardize pharmacokinetic parameters to a typical subject, such as a 70 kg individual, allowing for the utilization of prior knowledge about model parameters. nih.gov This approach has been used to adjust PK parameters from adults to children in population PK/PD modeling of rocuronium. researchgate.netresearchgate.net

Model validation is a critical step in PK/PD analysis to ensure the accuracy and robustness of the developed models. Non-parametric bootstrap and log-likelihood profiling are key methods used for this purpose. nih.govresearchgate.netpage-meeting.org

Log-likelihood profiling is employed for model selection, identifying the most informative model by evaluating changes in the objective function. page-meeting.org The non-parametric bootstrap method involves resampling from the original dataset to generate multiple new datasets, allowing for the estimation of the precision and uncertainty of the model parameters. This technique helps illustrate the accuracy and robustness of the PK/PD models. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and In Silico Predictions

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational methodology that mechanistically simulates the absorption, distribution, metabolism, and excretion (ADME) of chemical substances within an organism nih.govctdbase.org. These models are constructed as systems of differential mass balance equations, representing biological tissues and fluids, and incorporating physiological processes nih.gov. PBPK models are instrumental in predicting internal drug concentrations and time profiles across various organs, offering insights that are often challenging or impossible to obtain experimentally. The development of PBPK models necessitates species-specific physiological and anatomical data, alongside substance-specific pharmacokinetic parameters and tissue-blood partition coefficients nih.gov.

Prediction of Distribution and Metabolism in Theoretical Biological Systems

In the context of Rocuronium Br., PBPK models provide a mechanistic framework to quantify its disposition within theoretical biological systems. These models integrate drug-specific physicochemical and biopharmaceutical properties with system-based physiological properties to predict the pharmacokinetic behavior ctdbase.org. For Rocuronium, its plasma concentration-time data have been effectively characterized by a two-compartment model with zero-order input and first-order elimination from the central compartment in population pharmacokinetic analyses.

Key parameters in PBPK modeling that govern distribution include tissue-blood partition coefficients (PCs) and permeability. PCs quantify a chemical's propensity to move from the blood compartment into an organ, representing the ratio of concentrations in two phases at equilibrium nih.gov. Rocuronium is known to distribute rapidly into the extracellular fluid, with a reported volume of distribution of approximately 0.25 L/kg. Its plasma protein binding is around 30%.

Regarding metabolism, Rocuronium is minimally metabolized in the liver, primarily converted to its main metabolite, 17-desacetylrocuronium. In silico predictions using tools like ADMET Predictor® have indicated that Rocuronium is a substrate of CYP3A4, with a probability of 67%. This highlights the role of computational models in identifying potential metabolic pathways and enzyme involvement.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

In silico ADME modeling employs computational methods to predict a drug candidate's absorption, distribution, metabolism, and excretion characteristics, thereby reducing the need for extensive in vivo studies and accelerating drug discovery. For Rocuronium Br., in silico approaches have been utilized to estimate various physicochemical and pharmacokinetic properties.

Tools such as ChemDraw™ and Swiss ADME have been used to calculate the theoretical Log P (partition coefficient) of Rocuronium Br. Predicted cLog P values have ranged from 1.72 (Swiss ADME) to 2.43 (ChemDraw™). Experimentally determined Log P values for Rocuronium Br. also show variability, ranging from -0.61 to 0.90 at 35°C, and -0.20 to 0.56 at room temperature. These values are crucial as Log P is a key indicator of a compound's lipophilicity, influencing its distribution and permeation across biological membranes.

In silico models also predict other ADME-related parameters, including molecular weight and solubility. For Rocuronium, these predictions contribute to a comprehensive understanding of its in vivo behavior, allowing for theoretical assessments of its systemic distribution and metabolic fate.

Table 1: Predicted and Experimental Physicochemical Parameters for Rocuronium Br.

| Parameter | Predicted Value (Tool) | Experimental Value (Conditions) | Reference |

| cLog P | 2.43 (ChemDraw™) | -0.61 to 0.90 (35°C) | |

| cLog P | 1.72 (Swiss ADME) | -0.20 to 0.56 (Room Temp) | |

| Plasma Protein Binding | - | ~30% | |

| Volume of Distribution | - | ~0.25 L/kg | |

| CYP3A4 Substrate Probability | 67% (ADMET Predictor®) | - |

Simulation of Pharmacodynamic Interactions at a Theoretical Level

Pharmacodynamic (PD) interactions describe how the effects of multiple drugs combine within a biological system. Theoretical modeling and simulation techniques, such as response surface modeling and isobolographic analysis, are essential for characterizing these interactions as additive, synergistic, or antagonistic. These methods provide a detailed understanding of drug combinations, which is vital for clinical practice.

Response Surface Modeling for Pharmacodynamic Synergism/Antagonism

Response surface modeling (RSM) is a powerful pharmacodynamic tool that provides a comprehensive representation of drug interactions across a range of concentrations and effects. Unlike traditional methods, RSM can visualize the entire interaction surface, offering a more complete picture of synergism, additivity, or antagonism.

Studies investigating the pharmacodynamic interaction between Rocuronium and other neuromuscular blocking agents have frequently employed RSM. For instance, the interaction between Rocuronium and Cisatracurium (B1209417) has been analyzed using response surface models like the Greco and Minto models. These analyses have revealed that Rocuronium and Cisatracurium exhibit considerable synergism when their effects on muscle relaxation (measured by Train-of-Four (TOF) ratio and T1%) are considered. The interaction term (α) from the Greco model, for example, showed synergistic values of 0.977 for TOF ratio and 1.12 for T1% measurements, indicating supra-additivity.

Table 2: Synergistic Interaction between Rocuronium and Cisatracurium (Greco Model)

| Pharmacodynamic Endpoint | Greco Model Interaction Term (α) | Interaction Type | Reference |

| TOF Ratio | 0.977 | Synergism | |

| T1% | 1.12 | Synergism |

Isobolographic Analysis in Drug Combination Studies

Isobolographic analysis is a mathematically rigorous method widely used to assess pharmacodynamic interactions between drugs, classifying them as additive, synergistic, or antagonistic. This technique involves plotting iso-effect curves (isoboles) that represent combinations of drug doses or concentrations yielding an equal effect.

In the context of Rocuronium, isobolographic analysis has been applied to study its interactions with other neuromuscular blocking agents. While studies have indicated a synergistic interaction between Rocuronium and Cisatracurium based on isobolographic analysis, other research has shown an additive interaction when Rocuronium is combined with Vecuronium (B1682833), Pipecuronium (B1199686), or Pancuronium (B99182). This highlights that the nature of the interaction is specific to the drug combination. The method involves determining the ED50 (dose producing 50% effect) for individual drugs and their combinations to construct the isobolograms.

Impact of Modeled Physicochemical Parameters (e.g., Log P) on PK/PD Profiles

The physicochemical properties of a drug play a fundamental role in shaping its pharmacokinetic and pharmacodynamic profiles. For neuromuscular blocking agents like Rocuronium Br., parameters such as lipid solubility (often expressed as Log P or Log D), molecular weight, and protein binding significantly influence the kinetics of drug response.

Research has demonstrated strong correlations between these basic characteristics and PK/PD descriptors. For instance, the combination of molecular weight and lipid solubility (Log D) or free fraction (the unbound portion of the drug in plasma) has been highly correlated with drug potency (EC50) and the rate of equilibration between blood and the effect compartment (k_e0). For Rocuronium, its free fraction in plasma has been reported as 54% after infusion.

Table 3: Physicochemical Properties and Their Impact on Neuromuscular Blocking Agents (NMBAs)

| Physicochemical Parameter | Impact on PK/PD Descriptors | Correlation (r²) | Reference |

| Molecular Weight + Lipid Solubility (Log D) | Potency (EC50) | 0.70 (P=0.001) | |

| Molecular Weight + Free Fraction | Potency (EC50) | 0.84 (P<0.001) | |

| Lipid Solubility (Log D) + Free Fraction | Rate of Equilibration (k_e0) | 0.74 (P=0.002) |

Advanced Analytical Methodologies and Characterization of Rocuronium Bromide

Method Validation and Quality Control in Analytical Research

Design of Experiments (DoE) in Analytical Method Development

Design of Experiments (DoE) is a systematic approach employed in analytical method development to efficiently investigate the influence of multiple factors on a process or outcome, thereby optimizing conditions and understanding interactions between variables. For Rocuronium (B1662866) Bromide, DoE has been instrumental in developing robust and efficient analytical methods, particularly in chromatographic separations.

Application of DoE in HILIC Method Development A significant application of DoE for Rocuronium Bromide has been in the development of hydrophilic interaction liquid chromatography (HILIC) methods. This approach is particularly suitable for polar compounds like Rocuronium Bromide, which has an octanol/water partition coefficient of 0.5 mfd.org.mk. HILIC methods are crucial for separating Rocuronium Bromide from its main impurities and degradation products, such as Impurity A (N-desallylrocuronium) and Impurity C (17-desacetylrocuronium) mfd.org.mkresearchgate.netresearchgate.net. Impurity C is also identified as a major metabolite and a significant degradation product, particularly under conditions of higher pH journalijar.com.

In the development of a HILIC method for Rocuronium Bromide, a Central Composite Factorial (CCF) design was utilized to investigate the effects of critical chromatographic parameters mfd.org.mk. The primary objective was to achieve optimal resolution (Rs > 1.5) between Rocuronium Bromide and Impurity C while maintaining a short retention time mfd.org.mk.

Experimental Parameters and Responses The DoE approach involved the investigation of three key chromatographic parameters, each studied at three different levels:

Content of acetonitrile (B52724) in the mobile phase mfd.org.mkresearchgate.netresearchgate.netdoaj.org

Ionic strength of the buffer used in the mobile phase mfd.org.mkresearchgate.netresearchgate.netdoaj.org

pH value of the buffer used in the mobile phase mfd.org.mkresearchgate.netresearchgate.netdoaj.org

The system responses evaluated to determine the efficacy of the method were:

Retention time of Rocuronium Bromide (Roc) mfd.org.mk

Resolution between Rocuronium Bromide and Impurity C mfd.org.mk

Multiple linear regressions were employed to model the relationship between these response variables and the studied chromatographic factors mfd.org.mk.

Detailed Research Findings Through the systematic application of DoE, optimal chromatographic conditions for the HILIC method were identified. The research findings indicated that a mobile phase consisting of a mixture of acetonitrile and ammonium (B1175870) formate (B1220265) was most effective mfd.org.mkresearchgate.netresearchgate.net.

The optimal conditions determined were:

| Parameter | Optimal Value |

| Mobile Phase Composition | Acetonitrile:Ammonium Formate (90:10, v/v) |

| Ammonium Formate Strength | 107.5 mM |

| Buffer pH | 7.0 |

These conditions resulted in the desired resolution between Rocuronium Bromide and its critical impurities, specifically Impurity C, and provided a suitable retention time for the analyte mfd.org.mkresearchgate.netresearchgate.net. The validation results confirmed the suitability of the developed method for the determination of Rocuronium Bromide in solution for injection researchgate.netresearchgate.net.

Preclinical and in Vitro Mechanistic Investigations of Rocuronium Bromide

Cellular and Subcellular Effects

Investigations on Platelet Function and P2Y12 Receptor Pathway Interactions

In vitro studies have explored the impact of rocuronium (B1662866) bromide on platelet function, specifically focusing on its interaction with the P2Y12 receptor pathway. The P2Y12 receptor is a crucial component in platelet activation and aggregation. tandfonline.com Research has indicated that rocuronium bromide exhibits a suppressive effect on platelet function through this pathway. medkoo.comx-mol.net One study demonstrated that rocuronium directly inhibits platelet aggregation, and this effect is not reversible by sugammadex (B611050), a selective relaxant binding agent. medkoo.comjuniperpublishers.com This suggests a direct interaction of rocuronium with the P2Y12 receptor or a downstream signaling component. medkoo.com The P2Y12 receptor, a G protein-coupled receptor, is a key target for antithrombotic therapies, and its inhibition by rocuronium highlights a non-neuromuscular pharmacological action of the drug. tandfonline.com

Studies on Endothelial Cells: Nitric Oxide Production and Prostaglandin (B15479496) Synthesis Pathways

Investigations using calf pulmonary artery endothelial (CPAE) cells have revealed that rocuronium bromide can modulate key signaling pathways related to inflammation and pain. nih.govnih.govresearchgate.net Specifically, treatment with rocuronium bromide has been shown to inhibit endothelial nitric oxide synthase (eNOS), leading to a suppression of nitric oxide (NO) production. nih.govnih.govresearchgate.net Concurrently, rocuronium bromide activates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which results in an increased synthesis of prostaglandin E2 (PGE2). nih.govnih.govresearchgate.net

These findings suggest that the localized pain sometimes associated with rocuronium injection may be linked to its effects on NO and PGE2 levels in the endothelium. nih.govnih.govsemanticscholar.org The suppression of NO, a vasodilator, and the enhancement of PGE2, a pro-inflammatory mediator, could contribute to the observed inflammatory response. nih.govnih.gov

Table 1: Effect of Rocuronium Bromide on Prostaglandin E2 (PGE2) Synthesis in CPAE Cells nih.gov

| Rocuronium Bromide Concentration | PGE2 Synthesis (pg/well) |

| Control | Data not available in source |

| 10 µg/mL | 55.97 ± 0.91 |

| 100 µg/mL | 59.07 ± 2.26 |

| 1,000 µg/mL | 64.17 ± 0.86 |

| 2 µg/mL LPS (Positive Control) | 71.29 ± 1.10 |

| Rocuronium + LPS | 96.73 ± 1.41 |

Effects on Cellular Viability and Morphology in Hep G2 Cells (In Vitro)

The effects of rocuronium bromide on the viability and morphology of human hepatoma (Hep G2) cells have been investigated in vitro to assess its potential for hepatotoxicity. nih.govresearchgate.net Studies have shown that at lower concentrations, rocuronium does not produce significant changes in cell viability. nih.gov However, as the concentration increases, a dose-dependent impact on viability has been observed.

In one study, Hep G2 cells were treated with various concentrations of rocuronium for 72 hours. The results indicated that rocuronium did not cause significant alterations in cell viability even at higher concentrations tested. nih.gov Morphological examination of the cells under microscopy also revealed no significant changes at the tested concentrations. nih.gov These in vitro experiments using Hep G2 cells, a well-established model for studying drug metabolism and liver toxicity, provide insights into the cellular response to rocuronium exposure. nih.govresearchgate.net

Organ Bath and Isolated Tissue Studies

Neuromuscular Junction Preparations for Direct Receptor Response Measurement

Studies on isolated neuromuscular junction preparations are fundamental to understanding the direct action of rocuronium bromide at its primary target, the nicotinic acetylcholine (B1216132) receptor. toku-e.comdrugcentral.org These preparations allow for the direct measurement of the drug's effect on receptor response, independent of systemic physiological factors. Research has shown that rocuronium acts as a competitive antagonist at the motor end-plate, blocking the action of acetylcholine. drugcentral.org This competitive binding prevents depolarization of the muscle fiber, leading to muscle relaxation. toku-e.com The potency and characteristics of this blockade can be precisely quantified in these isolated systems.

Studies on Isolated Nerve-Muscle Preparations

The effects of rocuronium bromide have been extensively studied in various isolated nerve-muscle preparations, providing crucial preclinical data on its neuromuscular blocking properties. nih.govcaymanchem.comresearchgate.net These studies typically involve stimulating the nerve and measuring the resulting muscle tension to quantify the degree of neuromuscular blockade.

In preparations such as the isolated mouse hemidiaphragm, rocuronium has been shown to induce a dose-dependent reduction in muscle contractility upon phrenic nerve stimulation. rsc.org Furthermore, these studies have demonstrated that the neuromuscular block produced by rocuronium can be antagonized by acetylcholinesterase inhibitors like neostigmine. nih.gov Experiments on rat and snake muscle preparations have also shown that rocuronium reduces the amplitude of endplate currents without significantly affecting their decay characteristics, indicating a primary action on receptor binding rather than channel blocking. nih.gov

Pharmacological Modulators and Reversal Agent Mechanisms (Non-Clinical, Molecular Binding)

The reversal of neuromuscular blockade induced by rocuronium bromide has been a significant area of preclinical and in vitro research. Investigations have primarily focused on the molecular mechanisms of action of reversal agents, particularly their binding characteristics with rocuronium.

Molecular Encapsulation by Cyclodextrin (B1172386) Derivatives (e.g., Sugammadex, Adamgammadex)

A novel approach to reversing neuromuscular blockade involves the chemical encapsulation of the rocuronium molecule by a host molecule, a mechanism that circumvents the need to interact with the cholinergic system. nih.gov Modified cyclodextrins, such as sugammadex and adamgammadex, have been developed for this purpose. nih.govx-mol.net

Sugammadex, a modified gamma-cyclodextrin, is designed to form a stable, inactive complex with rocuronium. universiteitleiden.nlresearchgate.neteuropa.eu Its structure features a hydrophobic cavity that entraps the steroidal nucleus of rocuronium, while the hydrophilic exterior ensures water solubility. ekja.org This encapsulation is facilitated by hydrophobic interactions. ekja.orgresearchgate.net The addition of negatively charged carboxyl groups to the side chains of the cyclodextrin enhances the binding affinity through electrostatic interactions with the positively charged nitrogen atom of the rocuronium molecule. universiteitleiden.nlresearchgate.netekja.org This structural modification also increases the depth of the cyclodextrin cavity, allowing for the complete encapsulation of the four steroidal rings of the rocuronium molecule. researchgate.net

Adamgammadex is another modified γ-cyclodextrin derivative that functions as a selective relaxant binding agent. x-mol.netmdpi.com Similar to sugammadex, it possesses a lipophilic core and a hydrophilic outer end, enabling it to form a tight, inactive inclusion complex with free rocuronium molecules. nih.govresearchgate.net Preclinical studies in beagle dogs have demonstrated a concentration-dependent reversal of rocuronium-induced neuromuscular blockade by adamgammadex. nih.govresearchgate.net

Binding Affinity and Stoichiometry of Host-Guest Complexes

The formation of a host-guest complex between cyclodextrin derivatives and rocuronium is characterized by a high binding affinity and a specific stoichiometric ratio.

Isothermal titration calorimetry (ITC) has been a key technique in quantifying these interactions. acs.orgnih.gov For the sugammadex-rocuronium complex, the binding affinity is very high, with a reported association constant (Ka) of 1.79 × 107 M-1. nih.govresearchgate.net The binding process is primarily an enthalpy-driven event. researchgate.net The stoichiometry of this interaction is a 1:1 molar ratio, meaning one molecule of sugammadex binds to one molecule of rocuronium. universiteitleiden.nlekja.orgfrontiersin.org

| Reversal Agent | Rocuronium Binding Affinity (Ka) | Stoichiometry (Reversal Agent:Rocuronium) |

| Sugammadex | 1.79 × 107 M-1 nih.govresearchgate.net | 1:1 universiteitleiden.nlekja.orgfrontiersin.org |

| Adamgammadex | Stronger than Sugammadex mdpi.com | 1:1 mdpi.com |

| High-Affinity Antibody | Comparable to Sugammadex nih.gov | Not Specified |

Preclinical studies using methods such as isothermal titration calorimetry, ultraviolet-visible spectrophotometry, and nuclear magnetic resonance spectroscopy have indicated that adamgammadex exhibits a stronger binding ability with rocuronium compared to sugammadex. mdpi.com Despite this, isothermal titration calorimetry tests have shown that adamgammadex also combines with rocuronium in a 1:1 molar ratio. mdpi.com

Pharmacogenomics and Inter Individual Variability Research

Genetic Factors Influencing Rocuronium (B1662866) Bromide Pharmacological Response

Genetic inheritance is a key determinant in the spectrum of patient responses to anesthetic agents. researchgate.net For Rocuronium Bromide, which is primarily eliminated unchanged through bile and urine, the proteins involved in its transport across cell membranes are of particular interest. nih.gov Genetic variations in the genes encoding these transporter proteins can alter the drug's uptake, distribution, and excretion, thereby affecting its concentration at the neuromuscular junction and the duration of its effect.

To identify genetic factors associated with Rocuronium Bromide requirements, researchers conducted the first genome-wide association study (GWAS) in a cohort of 918 women undergoing breast cancer surgery. nih.govnih.gov The study systematically scanned the genome for single-nucleotide polymorphisms (SNPs) associated with the total dose of Rocuronium Bromide needed to maintain a consistent level of neuromuscular block. nih.gov The GWAS identified a significant locus on chromosome 12, with the most prominent SNPs located in or near the SLCO1A2 gene. nih.govnih.gov While clinical variables such as age, BMI, and the dose of propofol (B549288) accounted for a significant portion of the variability, the identified genetic factors made a distinct contribution. nih.gov

| Genetic Locus | Top Associated SNPs | P-value | Contribution to Variability |

|---|---|---|---|

| Chromosome 12 (near SLCO1A2) | rs7967354 | 5.3 x 10-11 | Genetic variation in SLCO1A2 accounted for 4% of the variability in rocuronium consumption. |

| Chromosome 12 (near SLCO1A2) | rs11045995 | 1.4 x 10-10 |

The GWAS results strongly implicated the gene SLCO1A2 in influencing Rocuronium Bromide requirements. nih.gov This gene encodes the Organic Anion-Transporting Polypeptide 1A2 (OATP1A2), an uptake transporter protein. nih.govnih.gov Rocuronium has been identified as a substrate for OATPs based on in vitro studies with liver tissue. nih.gov OATP1A2 is expressed in various tissues, including the liver's bile duct cells (cholangiocytes), and plays a role in the cellular uptake of numerous drugs. unesp.br The association found in the GWAS suggests that genetic variations affecting the function or expression of the OATP1A2 transporter influence the pharmacokinetics of Rocuronium Bromide, thereby altering the dose required to achieve the desired clinical effect. nih.govnih.gov

Impact of Genetic Polymorphisms on Rocuronium Bromide Transport and Elimination

Genetic polymorphisms, or variations in DNA sequence, in genes encoding drug transporters can lead to altered protein function and are a major cause of inter-individual differences in drug response. oatext.com For Rocuronium Bromide, polymorphisms in transporter genes like SLCO1A2 can directly impact its clearance from the body. unesp.brsolvobiotech.com

One specific polymorphism, an insertion in the promoter region of the SLCO1A2 gene designated as -189_-188InsA, has been directly linked to reduced clearance of Rocuronium Bromide. unesp.brsolvobiotech.comnih.gov A study involving patients undergoing elective surgeries found that individuals carrying at least one copy of this insertion variant (-A or AA genotype) had significantly lower total clearance of the drug compared to those with the normal genotype (-/-). unesp.br This finding demonstrates a direct link between a specific genetic variant in a transporter protein and the elimination of Rocuronium Bromide. unesp.br The study determined that this genotype, along with age and sex, explained 55% of the variation in the drug's clearance. unesp.br

| SLCO1A2 Genotype | Number of Patients (n) | Mean Total Clearance (mL/min) | Significance (p-value) |

|---|---|---|---|

| -/- (Wild Type) | 13 | 207.1 | ≤ 0.05 |

| -A or AA (Variant) | 17 | 151.6 |

The elimination of Rocuronium Bromide is heavily dependent on transport mechanisms in the liver and, to a lesser extent, the kidneys. nih.gov The drug is primarily excreted unchanged, with over 70% eliminated via biliary excretion and 10-25% via urine. nih.govnih.gov This profile highlights the critical role of hepatic transporters in moving the drug from the bloodstream into the bile for elimination. nih.govresearchgate.net

Hepatic drug transporters from the Solute Carrier (SLC) superfamily, which includes OATPs, are essential for the uptake of drugs from the blood into liver cells (hepatocytes). nih.govresearchgate.net OATP1A2, in particular, is involved in the hepatocellular uptake of Rocuronium Bromide, a rate-determining step for its subsequent biliary excretion. unesp.brnih.gov Therefore, the efficiency of these transporters is a key factor in the duration of the neuromuscular blockade. unesp.br Genetic polymorphisms that reduce the function of OATPs can decrease the rate of hepatic uptake, leading to slower elimination and a prolonged effect of the drug. nih.gov

Theoretical Models of Pharmacogenomic Variability

While direct pharmacogenomic models for Rocuronium Bromide are still evolving, the principles of pharmacokinetic-pharmacodynamic (PK-PD) modeling provide a theoretical framework for understanding and predicting genetic-based variability. nih.gov PK-PD models are mathematical tools used to describe the relationship between drug dosage, its concentration in the body over time (pharmacokinetics), and the resulting physiological effect (pharmacodynamics). nih.gov

For neuromuscular blocking agents, models have been developed to predict the degree of muscle relaxation over time. nih.gov These models can incorporate parameters that represent drug clearance, volume of distribution, and sensitivity of the target receptor. Conceptually, data from pharmacogenomic studies can be integrated into these models. For instance, the reduced clearance associated with the SLCO1A2 -189_-188InsA polymorphism could be used as a specific input parameter for individuals with that genotype. unesp.br By incorporating such genetic information, these theoretical models could be refined to predict the inter-individual variability in response to Rocuronium Bromide more accurately, moving towards a more precise and personalized approach to anesthesia. auctoresonline.org

Comparative Pharmacological Studies Mechanistic/theoretical Focus

Differences in Receptor Binding Characteristics and Kinetics

Rocuronium (B1662866) bromide functions as a competitive antagonist at the postjunctional nicotinic acetylcholine (B1216132) receptors located at the neuromuscular junction, thereby dampening receptor action and preventing muscle contraction. drugbank.comwikipedia.orgscbt.com This mechanism contrasts with depolarizing agents like succinylcholine (B1214915), which act as acetylcholine (ACh) agonists, initially causing depolarization of the motor endplate followed by a sustained refractory period leading to paralysis. wikipedia.orgdrugbank.compfizer.comnih.govpharmgkb.orgderangedphysiology.com

Non-depolarizing NMBAs, including rocuronium, vecuronium (B1682833), pancuronium (B99182), and cisatracurium (B1209417), bind reversibly to both pre- and post-synaptic receptors, preventing their activation by endogenous acetylcholine. squarespace.com The nicotinic AChR model for the skeletal muscle endplate is a pentameric macromolecule with two receptive sites, each located on an α subunit where it joins a neighboring δ or γ subunit. Activation of the ionic channel typically requires the binding of two ACh molecules. However, for potent monoquaternary NMB agents, blockage of even one receptive site may suffice to inhibit neuromuscular transmission. oup.com

Vecuronium, structurally similar to rocuronium, also competitively binds to nicotinic cholinergic receptors, thereby decreasing the opportunity for acetylcholine to bind and preventing depolarization. drugbank.comslideshare.netwikipedia.org Pancuronium, a bis-quaternary aminosteroid (B1218566), similarly acts as a competitive antagonist at nAChR. nih.govnsw.gov.auhres.ca Cisatracurium, a benzylisoquinolinium compound, possesses an R-R cis conformation which is noted to enhance its potency. oup.comwfsahq.org

The kinetics of neuromuscular blockade are influenced by factors such as the buffering of drug molecules by acetylcholine receptors as they diffuse into the neuromuscular junction. Computer simulations, including Monte Carlo simulations with realistic three-dimensional models of the rat neuromuscular junction, have been employed to calculate the kinetics of buffered diffusion. These simulations suggest that buffered diffusion can account for observed differences in onset times among various non-depolarizing muscle relaxants. nih.govnih.gov While in vitro models, such as the two-site binding model, are often valid, in vivo observations can sometimes deviate; for instance, rocuronium has been noted to be less potent at inducing muscle relaxation in vivo than directly predicted from in vitro experiments. arxiv.org

Comparative Analysis of Onset and Duration in Isolated Preparations or Theoretical Models

The onset and duration of action of neuromuscular blocking agents exhibit significant variations across different compounds, which can be observed in isolated preparations and theoretical models.

Rocuronium Bromide is characterized by a rapid to intermediate onset and an intermediate duration of action. Its onset is only marginally slower than that of succinylcholine. drugbank.comwikipedia.orgresearchgate.net In studies using isolated rat phrenic nerve-diaphragm preparations, rocuronium demonstrated a faster onset of reduced endplate potential rundown (3 minutes) compared to vecuronium (5 minutes) at concentrations that did not alter the endplate potential amplitude. researchgate.net

Vecuronium is an intermediate-duration agent, with an onset of action around 1 minute and a duration typically ranging from 30 to 60 minutes. slideshare.nethres.ca In isolated forearm experiments, vecuronium showed a 66% increase in block after early tourniquet release, indicating its sustained effect in the tissue compartment. ekja.org

Pancuronium , a long-acting NMBA, exhibits a slower onset. In isolated nerve-muscle preparations, a decrease in muscle twitch amplitude was observed approximately 3 to 4 minutes after its injection. nih.govwfsahq.orgijpp.com Its greater potency, in comparison to rocuronium, has been associated with more pronounced decreases in muscle response under similar conditions in isolated rat phrenic nerve-diaphragm preparations. scielo.br

Cisatracurium has an intermediate onset and duration. It is generally noted to have a delayed onset and a longer duration of action when compared to rocuronium. wfsahq.orgresearchgate.net

Succinylcholine is known for its rapid onset, typically within 60 seconds, and a very short duration of action, usually lasting between 4 to 6 minutes. wikipedia.orgdrugbank.compfizer.comnih.govpharmgkb.org

Theoretical models, such as Monte Carlo simulations utilizing a realistic three-dimensional model of the rat neuromuscular junction, have been employed to explore the kinetics of neuromuscular blockade. These simulations suggest that buffered diffusion of drug molecules within the neuromuscular junction can contribute to the observed differences in onset times among non-depolarizing muscle relaxants. nih.govnih.gov

Table 1: Comparative Onset and Duration in Isolated Preparations/Theoretical Context

| Neuromuscular Blocking Agent | Onset Characteristics (Isolated/Theoretical) | Duration Characteristics (Isolated/Theoretical) | Key Observations |

| Rocuronium Bromide | Rapid to intermediate onset drugbank.comwikipedia.orgresearchgate.net; Faster onset of reduced endplate potential rundown (3 min) vs. vecuronium researchgate.net | Intermediate duration drugbank.comwikipedia.orgresearchgate.net | Onset only slightly slower than succinylcholine researchgate.net. |

| Vecuronium | Onset ~1 minute slideshare.nethres.ca | Intermediate duration (30-60 minutes) slideshare.nethres.ca | 66% increase in block after early tourniquet release in isolated forearm ekja.org. |

| Pancuronium | Slow onset nih.govwfsahq.org; Decrease in muscle twitch amplitude 3-4 minutes post-injection ijpp.com | Long duration nih.govwfsahq.org | Greater potency linked to more pronounced muscle response decrease scielo.br. |

| Cisatracurium | Intermediate onset wfsahq.org | Intermediate duration wfsahq.org | Delayed onset and longer duration compared to rocuronium researchgate.net. |

| Succinylcholine | Rapid onset (within 60 seconds) wikipedia.orgdrugbank.compfizer.comnih.govpharmgkb.org | Very short duration (4-6 minutes) wikipedia.orgdrugbank.compfizer.comnih.govpharmgkb.org | Depolarizing mechanism wikipedia.orgdrugbank.compfizer.comnih.govpharmgkb.org. |

Mechanistic Insights from Structural Variations Among Aminosteroids

Aminosteroid neuromuscular blocking agents, including rocuronium, vecuronium, and pancuronium, are characterized by the presence of at least one quaternary ammonium (B1175870) group attached to a rigid steroid nucleus. wfsahq.org These structural features play a crucial role in their receptor binding and pharmacological profiles.

A key relationship observed among aminosteroids is an inverse correlation between lipophilicity and neuromuscular blocking potency. Generally, a larger quaternizing group at position 16-N or a larger acyloxy group at position 17 than acetoxy tends to result in a weaker NMBA that is more lipophilic. oup.com Conformational analysis suggests that bulkier groups can increase the distance between the functional groups and the receptor's active centers, leading to charge dilution and steric hindrance, which subsequently reduce NMB potency. For instance, pipecuronium (B1199686), a bisquaternary aminosteroid, possesses highly hydrophilic and least hindered onium heads, contributing to its notable potency. oup.com

Rocuronium is a desacetoxy analogue of vecuronium. It was designed to be a weaker antagonist compared to pancuronium, a characteristic attributed to its monoquaternary structure and the presence of an allyl group and a pyrrolidine (B122466) group attached to the D-ring quaternary nitrogen atom. These structural modifications contribute to its rapid onset of action. drugbank.comwikipedia.org Rocuronium is approximately 5 to 8 times less potent than vecuronium, a difference explained by these molecular alterations, yet it exhibits a 50% faster onset time. derangedphysiology.com

Vecuronium is a monoquaternary aminosteroid, and its D-ring acetylcholine moiety is recognized as a pharmacophore for the skeletal muscle nicotinic acetylcholine receptor. oup.comwikipedia.org Despite being monoquaternary, vecuronium is highly potent, being about one-third more potent than pancuronium. hres.cahres.ca

Pancuronium is a bis-quaternary aminosteroid. Its A-ring acetylcholine moiety is identified as a pharmacophore for the cardiac m2 muscarinic receptor, which explains its propensity to cause tachycardia. wikipedia.orgoup.com Historically, potent NMB agents, both depolarizing and non-depolarizing, were believed to necessitate a bisquaternary structure. However, the discovery of vecuronium, a potent monoquaternary compound, challenged this perspective. oup.com Bisquaternary compounds like pancuronium and cisatracurium typically require lower doses for effect compared to monoquaternary drugs like rocuronium, which require higher doses. derangedphysiology.com

The 'rule of 5.9 Å' by Beers and Reich, pertaining to nicotinic action, is applicable to NMB agents. oup.com The molecular length of potent, rigid NMB agents, such as pancuronium (approximately 19 Å) and pipecuronium (approximately 21 Å), correlates with their potency, suggesting that their molecular dimensions are optimized to fit the 'inter-site working space' of the receptor. oup.com

Co-administration Studies and Mechanistic Interactions

The pharmacological effects of rocuronium bromide can be significantly altered when co-administered with other agents, leading to synergistic or antagonistic interactions. These interactions are often investigated through in vitro and preclinical studies, providing insights into their theoretical basis.

In Vitro and Preclinical Investigations of Synergistic or Antagonistic Effects

Magnesium Sulfate (B86663): Preclinical investigations have shown that magnesium sulfate can increase the therapeutic efficacy of rocuronium. drugbank.com Studies conducted on isolated rat phrenic nerve hemi-diaphragm preparations have further demonstrated that the concentration of magnesium sulfate directly influences the effective concentration of rocuronium required to achieve neuromuscular blockade. nih.gov

Anesthetic Agents: Potent inhalation anesthetics have been observed to enhance the neuromuscular blocking effect of vecuronium. hres.cahres.ca Similarly, the action of pancuronium can be enhanced by the presence of inhalation agents or prior administration of succinylcholine. nsw.gov.au

Antibiotics: Certain antibiotics have been found to modulate the effect of rocuronium. For example, azlocillin, bacampicillin, and cyclosporine have been reported to increase the therapeutic efficacy of rocuronium. drugbank.com

Succinylcholine: The prior administration of succinylcholine can enhance both the neuromuscular blocking effect and the duration of action of vecuronium. hres.cahres.ca This interaction suggests a complex interplay between the depolarizing and non-depolarizing mechanisms.

Cisplatin (B142131): In contrast to the synergistic effects observed with some agents, cisplatin has been shown to decrease the therapeutic efficacy of rocuronium. drugbank.com

Table 2: Summary of Co-administration Effects on Rocuronium Bromide (Preclinical/In Vitro)

| Co-administered Agent | Effect on Rocuronium Bromide | Type of Interaction | Preclinical/In Vitro Evidence |

| Magnesium Sulfate | Increased therapeutic efficacy drugbank.com | Synergistic | Affects effective concentration in isolated rat phrenic nerve hemi-diaphragm preparations nih.gov. |

| Anesthetic Agents | Enhanced neuromuscular block (indirect, via other NMBAs) nsw.gov.auhres.cahres.ca | Synergistic | Observed with vecuronium and pancuronium, implying potential for similar effects with rocuronium. |

| Azlocillin | Increased therapeutic efficacy drugbank.com | Synergistic | Reported in drug interaction profiles. |

| Bacampicillin | Increased therapeutic efficacy drugbank.com | Synergistic | Reported in drug interaction profiles. |

| Cyclosporine | Increased therapeutic efficacy drugbank.com | Synergistic | Reported in drug interaction profiles. |

| Cisplatin | Decreased therapeutic efficacy drugbank.com | Antagonistic | Reported in drug interaction profiles. |

| Succinylcholine | Enhanced neuromuscular block (indirect, via other NMBAs) hres.cahres.ca | Synergistic | Observed with vecuronium, suggesting altered receptor states. |

Theoretical Basis for Altered Receptor Affinity or Metabolism

The theoretical basis for altered receptor affinity or metabolism in co-administration scenarios often involves complex pharmacokinetic and pharmacodynamic interactions. For non-depolarizing agents, the recovery from neuromuscular blockade is dependent on the competitive balance between the NMBA and endogenous acetylcholine at the receptor site. squarespace.com

Magnesium Sulfate: The potentiation of rocuronium's effect by magnesium sulfate is theoretically linked to magnesium's role in neuromuscular transmission. Magnesium ions can reduce the release of acetylcholine from presynaptic nerve terminals by competing with calcium ions, which are essential for acetylcholine vesicle fusion and release. By reducing the amount of available acetylcholine, magnesium effectively reduces the competition for nAChR, thereby enhancing the competitive blockade exerted by rocuronium and increasing its apparent receptor affinity or efficacy.

Anesthetic Agents: Inhalation anesthetics are known to potentiate the effects of neuromuscular blocking agents. The theoretical mechanisms behind this potentiation are multifaceted and may include direct effects on the nicotinic acetylcholine receptor, alterations in the lipid environment of the receptor, or effects on muscle membrane excitability. Some theories suggest that certain anesthetics might stabilize the receptor in an inactive state or reduce the rate of channel opening, thereby increasing the effective block by NMBAs.

Antibiotics: The synergistic effects observed with certain antibiotics, particularly aminoglycosides, are theoretically attributed to their interference with neuromuscular transmission. Aminoglycosides can reduce the presynaptic release of acetylcholine and may also stabilize the postsynaptic membrane, making it less responsive to acetylcholine. These actions, when combined with the competitive antagonism of rocuronium, lead to an enhanced neuromuscular block.

Succinylcholine: When vecuronium (and by extension, potentially rocuronium, given their structural and mechanistic similarities) is administered following succinylcholine, an enhanced or prolonged block can occur. This interaction is theoretically based on the state of the nicotinic acetylcholine receptor after succinylcholine-induced depolarization. Following initial depolarization (Phase I block), prolonged exposure to succinylcholine can lead to a desensitized or Phase II block, where the receptors are less responsive to acetylcholine. In this altered receptor state, non-depolarizing agents may exhibit enhanced binding or a more pronounced blocking effect. Therefore, delaying the administration of a non-depolarizing agent until the succinylcholine effect shows signs of wearing off is often recommended. hres.cahres.ca

Future Directions and Emerging Research Avenues

Computational Drug Design and Optimization of Rocuronium (B1662866) Bromide Analogs

Computational drug design and molecular modeling are increasingly vital in the development and optimization of pharmaceutical compounds, including Rocuronium Br. and its analogs. These in silico methods provide a rational approach to understanding drug-target interactions and predicting the properties of new molecules before costly and time-consuming synthesis.

Molecular modeling and structure-activity relationship (SAR) studies have been employed to gain insights into the mechanism of action of rocuronium derivatives on ion channels that mediate chemical neurotransmission at the neuromuscular junction researchgate.netresearchgate.net. Such studies can elucidate how modifications to the chemical structure of rocuronium affect its binding affinity and pharmacological profile. For instance, theoretical calculations have been performed to investigate the electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and reorganization energies of rocuronium derivatives, providing a deeper understanding of their molecular behavior researchgate.netresearchgate.net.

Computational approaches, including molecular docking and pharmacophore modeling, are established strategies in lead identification and optimization within drug discovery dokumen.pubnih.gov. These techniques aim to improve the potency, selectivity, and pharmacokinetic parameters of parent compounds. Structure-based drug design, which relies on the knowledge of the three-dimensional structure of the biomolecular target, is a key aspect of this field, often utilizing computer-aided drug design techniques dokumen.pub. This allows for the rational filtering of synthetic optimization options, potentially leading to significant time and cost savings in the development of new Rocuronium Br. analogs with improved properties nih.gov.

Novel Reversal Strategies and Their Molecular Basis

The development of effective and rapid reversal agents for neuromuscular blockade is critical for patient safety and efficient surgical workflow. Sugammadex (B611050), a modified gamma-cyclodextrin, represents a significant advancement in this area and serves as a primary example of a novel reversal strategy for Rocuronium Br. researchgate.netresearchgate.netpatsnap.comnih.govfrontiersin.orgnih.govdrugbank.comsrce.hrwashington.eduresearchgate.netmdpi.com.

The molecular basis of sugammadex's action is unique. Unlike traditional reversal agents such as neostigmine, which inhibit acetylcholinesterase to increase acetylcholine (B1216132) levels at the neuromuscular junction, sugammadex operates through a non-competitive mechanism patsnap.comnih.govsrce.hr. It forms a highly stable, 1:1 host-guest inclusion complex with rocuronium molecules in the plasma researchgate.netresearchgate.netpatsnap.comnih.govfrontiersin.orgnih.govdrugbank.comsrce.hrwashington.eduresearchgate.netmdpi.com. This encapsulation effectively reduces the concentration of free rocuronium available to bind to nicotinic acetylcholine receptors at the neuromuscular junction, thereby rapidly reversing the blockade patsnap.comnih.govfrontiersin.orgnih.govresearchgate.net. The high binding affinity and specificity of sugammadex for aminosteroidal neuromuscular blocking agents like rocuronium are key to its efficacy researchgate.netresearchgate.netpatsnap.com.

Research continues to explore other cyclodextrin (B1172386) derivatives as potential host molecules for rocuronium reversal, building upon the success of sugammadex researchgate.netwashington.edu. Furthermore, pharmacokinetic-pharmacodynamic models are being developed to accurately predict the reversal of neuromuscular blockade by sugammadex, contributing to more precise and individualized patient care researchgate.net.

Advanced In Vitro Models for Pharmacological Research

The limitations of traditional two-dimensional (2D) cell cultures and the ethical and translational challenges of in vivo animal studies have driven the development of advanced in vitro models for pharmacological research, particularly in the context of neuromuscular blocking agents like Rocuronium Br.

Human Microphysiological Systems (hMPS), often referred to as "organ-on-a-chip" models, are emerging as powerful tools to mimic human physiology in vitro frontiersin.org. These platforms overcome the limitations of 2D cultures by replicating the three-dimensional tissue organization and microenvironmental cues that are physiologically and clinically relevant frontiersin.org.

Specifically, human neuromuscular junction (NMJ) models are being developed using motoneurons and skeletal muscle cells within microfluidic devices frontiersin.orghesperosinc.comcolumbia.edufrontiersin.orgnih.govaxionbiosystems.comanr.fr. These advanced models allow for detailed mechanistic studies of NMJ formation, maturation, and the effects of various drugs and toxins columbia.eduanr.fr. They are sensitive tools for quantifying the degree of loss-of-function caused by neuromuscular blocking agents hesperosinc.com.

The integration of human induced pluripotent stem cells (hiPSCs) is crucial for creating functional NMJs that can be used for disease modeling (e.g., in amyotrophic lateral sclerosis, ALS) and for screening new drug candidates frontiersin.orghesperosinc.comcolumbia.edufrontiersin.orgnih.govaxionbiosystems.com. These advanced in vitro models can be configured for high-content or high-throughput screening, accelerating preclinical drug development by providing a more human-relevant testing platform frontiersin.org.

Integration of Omics Data in Rocuronium Bromide Research

The integration of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, is transforming pharmacological research by providing a comprehensive understanding of biological systems and individual variability in drug response. This holistic approach holds significant promise for optimizing the use of Rocuronium Br.

Pharmacogenomics, the study of how genetic variability influences individual responses to medications, is particularly relevant nih.govauctoresonline.orgoatext.comauctoresonline.orgstmjournals.com. Genetic variations in drug-metabolizing enzymes and transporters can significantly impact the pharmacokinetics of Rocuronium Br., affecting its duration of action and recovery time nih.govauctoresonline.orgoatext.com. For example, polymorphisms in genes encoding enzymes like butyrylcholinesterase (BChE) or transporters such as SLCO1B1 and ABCB1 have been linked to altered elimination and prolonged effects of neuromuscular blockers nih.govauctoresonline.orgoatext.com.

The integration of multi-omics data provides a more comprehensive view of how genetic predispositions interact with drug mechanisms mdpi.com. This approach can lead to the identification of novel biomarkers that predict patient response to Rocuronium Br. and its reversal agents, as well as potential therapeutic targets for managing variability in neuromuscular blockade mdpi.com. Research is exploring non-targeted metabolomics and transcriptomics in relation to Rocuronium Br. to uncover new insights into its effects and metabolism magtechjournal.com.

Ultimately, the integration of pharmacogenomic and broader omics insights aims to enable personalized anesthesia management, where drug choices and dosages are tailored to an individual's unique genetic makeup, enhancing safety and efficacy nih.govauctoresonline.orgoatext.comauctoresonline.orgstmjournals.com. Predictive models that incorporate genetic information are being developed to anticipate drug responses and allow for necessary adjustments in clinical practice auctoresonline.orgauctoresonline.org.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when comparing rocuronium bromide and succinylcholine for rapid sequence intubation (RSI)?

- Methodological Answer : Use randomized controlled trials (RCTs) with standardized dosing (e.g., rocuronium ≥0.6 mg/kg, succinylcholine ≥1 mg/kg) and validated scales for intubating conditions (e.g., "excellent," "acceptable"). Control for induction agents (e.g., thiopental vs. propofol), as these influence outcomes. Meta-analyses should address heterogeneity via random-effects models and assess bias (e.g., detection bias in unblinded studies) .

Q. How can researchers mitigate confounding variables when studying rocuronium’s hemodynamic effects in pediatric populations?

- Methodological Answer : Stratify trials by age and weight, as pharmacokinetics (e.g., clearance, volume of distribution) vary with maturation. Use population pharmacokinetic models (e.g., mixed-effects modeling) to account for inter-individual variability. Monitor ECG for QTc prolongation, especially with concomitant anesthetic agents .

Q. What protocols ensure reliable measurement of rocuronium plasma concentrations in pharmacokinetic studies?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with post-column ion-pair extraction and fluorometric detection. Validate assays for precision (intraday variability <6%) and sensitivity (lower limit of quantification ≥10 ng/ml). Collect ≥4 plasma samples over 4+ hours post-administration to capture distribution and elimination phases .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., MDR1 3435 C>T) influence rocuronium’s pharmacodynamics?

- Methodological Answer : Use polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) to genotype patients. Correlate allelic variants with neuromuscular block metrics (e.g., onset time, recovery index) via accelerometry (e.g., TOF-Watch SX). Control for covariates like age, weight, and co-administered anesthetics (e.g., propofol) .

Q. What statistical approaches resolve contradictions in meta-analyses comparing rocuronium and succinylcholine?

- Methodological Answer : Conduct subgroup analyses by induction agent (e.g., thiopental vs. propofol) and clinical setting (e.g., emergency vs. elective). Use sensitivity analyses to exclude high-bias studies. Address heterogeneity via I² statistics and meta-regression. Report risk ratios (RR) with 95% confidence intervals .

Q. How can population pharmacokinetic models optimize rocuronium dosing in critically ill patients?

- Methodological Answer : Develop models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like hepatic/renal dysfunction, which alter clearance. Validate models via bootstrap or visual predictive checks. Compare model-predicted vs. measured plasma concentrations in closed-loop control systems .

Q. What mechanisms underlie rocuronium-induced anaphylaxis, and how can IgE-mediated reactions be reliably diagnosed?

- Methodological Answer : Use ImmunoCAP assays to quantify rocuronium-specific IgE antibodies. Set optimal cutoff values (e.g., 0.13 kUa/l) via receiver operating characteristic (ROC) curves. Confirm clinical relevance with intradermal testing and mast cell tryptase assays. Compare cross-reactivity with other neuromuscular blockers (e.g., succinylcholine) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in rocuronium’s withdrawal reflex incidence across formulations?

- Methodological Answer : Compare generic vs. original formulations in blinded RCTs. Quantify withdrawal reflexes using validated scales (e.g., 4-point severity scores). Analyze solvent composition differences (e.g., pH, osmolality) that may affect venous irritation. Use logistic regression to adjust for confounders like injection speed .